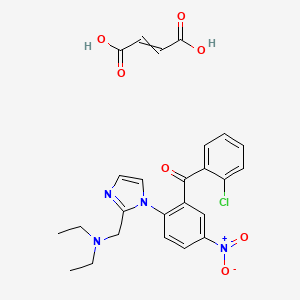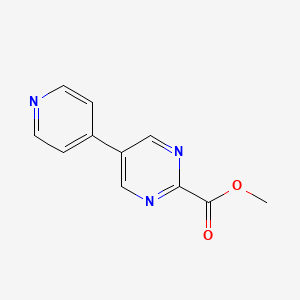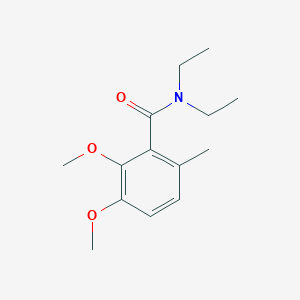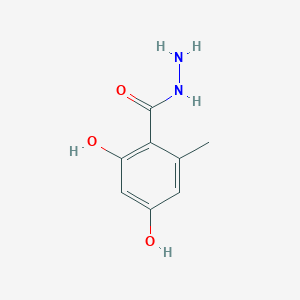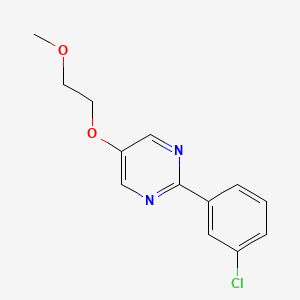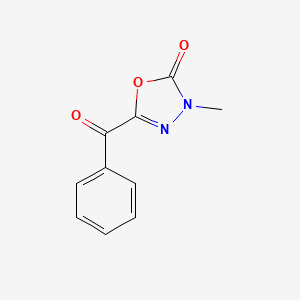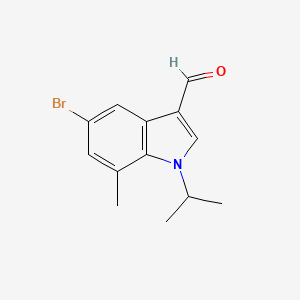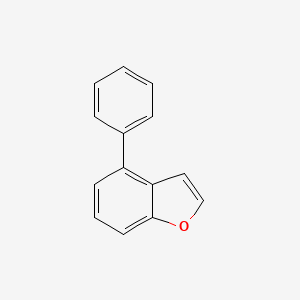![molecular formula C18H16BrN3O3 B13873204 3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group, a nitro group, and a propyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different biological activities.
Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazolinone core, combined with the bromophenyl, nitro, and propyl groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H16BrN3O3 |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-3-17-20-16-9-8-14(22(24)25)10-15(16)18(23)21(17)11-12-4-6-13(19)7-5-12/h4-10H,2-3,11H2,1H3 |
Clé InChI |
BOCBSDZJVKQMEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



